2-Acetyloxy-2-ethylbutanoic acid CAS number and chemical identifiers
2-Acetyloxy-2-ethylbutanoic acid CAS number and chemical identifiers
An In-Depth Technical Guide to 2-Acetyloxy-2-ethylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyloxy-2-ethylbutanoic acid is a derivative of butyric acid, a short-chain fatty acid known for its diverse biological activities. While this specific compound is not extensively documented in publicly available literature, its structural features—combining an ethylbutanoic acid backbone with an acetyloxy group—suggest potential applications in medicinal chemistry and drug development, particularly in the realm of prodrug design. This guide provides a comprehensive overview of the available technical information for 2-Acetyloxy-2-ethylbutanoic acid, including its chemical identifiers, a proposed synthesis pathway, and a discussion of its potential therapeutic applications based on the pharmacology of related compounds.
Chemical Identifiers
A precise identification of a chemical compound is fundamental for any research and development endeavor. The primary identifiers for 2-Acetyloxy-2-ethylbutanoic acid are summarized below.
| Identifier | Value | Source |
| CAS Number | 90113-80-7 | [1] |
| Molecular Weight | 174.2 g/mol | [1] |
| Molecular Formula | C8H14O4 | Inferred |
Proposed Synthesis of 2-Acetyloxy-2-ethylbutanoic acid
A plausible and efficient method for the synthesis of 2-Acetyloxy-2-ethylbutanoic acid involves the acetylation of its precursor, 2-hydroxy-2-ethylbutanoic acid. This reaction is a standard esterification process.
Experimental Protocol: Acetylation of 2-Hydroxy-2-ethylbutanoic acid
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-2-ethylbutanoic acid in a suitable solvent such as glacial acetic acid.
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Addition of Acetylating Agent: While stirring, add an excess of acetic anhydride to the solution. A catalytic amount of a strong acid, like sulfuric acid, can be added to accelerate the reaction.
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Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. Quench the excess acetic anhydride by the slow addition of water.
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Extraction: Extract the product into an organic solvent such as diethyl ether.
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Purification: Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acetic acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Final Purification: The crude 2-Acetyloxy-2-ethylbutanoic acid can be further purified by distillation or column chromatography to obtain a product of high purity.
A similar synthetic approach has been documented for the preparation of 2-Acetoxy-3-methylbutanoic acid from dl-valine, which proceeds via a hydroxyl intermediate[2].
Potential Applications in Drug Development
The therapeutic potential of 2-Acetyloxy-2-ethylbutanoic acid can be inferred from the known biological activities of butyric acid and the strategic use of acetyloxy groups in prodrug design.
Butyric Acid and its Derivatives
Butyric acid is a short-chain fatty acid that is a key metabolite of the gut microbiota. It has been shown to have a range of physiological effects, including serving as a primary energy source for colonocytes and exhibiting anti-inflammatory and anti-cancer properties. Derivatives of butyric acid are being explored as therapeutic agents for various conditions[3].
Prodrug Strategy
A significant challenge in the therapeutic application of butyric acid is its rapid metabolism and unpleasant odor. The prodrug approach is a well-established strategy in medicinal chemistry to overcome such limitations[4][5]. A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body.
2-Acetyloxy-2-ethylbutanoic acid can be conceptualized as a prodrug of a hydroxy-ethylbutanoic acid derivative. The acetyloxy group can be hydrolyzed by esterases in the body to release the active hydroxy-acid and acetic acid. This strategy could potentially improve the pharmacokinetic profile and patient compliance compared to the direct administration of a butyric acid-related compound.
Related Compound: 2-Ethylbutanoic Acid
Due to the limited data on 2-Acetyloxy-2-ethylbutanoic acid, it is informative to consider the properties of the closely related compound, 2-ethylbutanoic acid (CAS 88-09-5).
Chemical and Physical Properties of 2-Ethylbutanoic Acid
| Property | Value |
| IUPAC Name | 2-ethylbutanoic acid[6] |
| Synonyms | Diethylacetic acid, 2-Ethylbutyric acid[6][7][8] |
| Molecular Formula | C6H12O2[7] |
| Molecular Weight | 116.16 g/mol [8] |
| Boiling Point | 194 °C[8] |
| Melting Point | -14 °C[9] |
| Solubility in Water | Limited[7] |
Applications of 2-Ethylbutanoic Acid
2-Ethylbutanoic acid and its esters are used in various industrial applications, including:
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Flavoring and Fragrance Industries: As a synthetic flavoring agent[6][10].
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Chemical Intermediate: In the synthesis of plasticizers, pharmaceuticals, and dyestuffs[10].
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Lubricants: As a raw material for lubricant components[8].
A patented method for the synthesis of 2-ethylbutanoic acid involves the reaction of a Grignard reagent prepared from 3-halopentane with carbon dioxide[11].
Conclusion
2-Acetyloxy-2-ethylbutanoic acid is a chemical compound with limited currently available data. However, based on its chemical structure, a plausible synthesis route via the acetylation of 2-hydroxy-2-ethylbutanoic acid can be proposed. The primary interest in this molecule for researchers and drug development professionals lies in its potential as a prodrug. By masking a hydroxyl group with an acetyloxy moiety, this compound could offer a strategy for the controlled release of a bioactive hydroxy-ethylbutanoic acid derivative, potentially overcoming pharmacokinetic challenges and improving therapeutic outcomes. Further research is warranted to synthesize and evaluate the physicochemical properties, metabolic stability, and biological activity of 2-Acetyloxy-2-ethylbutanoic acid to validate its potential in drug development.
References
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CAS Common Chemistry. 1-Propanone, 1-cyclohexyl-3-[[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]amino]-, hydrochloride. Available from: [Link]
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Matrix Fine Chemicals. 2-ETHYLBUTANOIC ACID | CAS 88-09-5. Available from: [Link]
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PrepChem.com. Synthesis of a) 2-Acetoxy-3-methylbutanoic acid. Available from: [Link]
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FooDB. Showing Compound 2-Ethylbutanoic acid (FDB003245). Available from: [Link]
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PubMed. A new biocompatible butyric acid-releasing glucosamine derivative for transdermal delivery. Available from: [Link]
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PubMed. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Available from: [Link]
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Chemical Society Reviews (RSC Publishing). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Available from: [Link]
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